2-Methylpyrido[2,3-b]pyrazine
Overview
Description
Scientific Research Applications
Quaternization of Pyrido[2,3‐b]pyrazines
- NMR Study : The structure of N‐methylpyrido[2,3‐b]pyrazinium salts was examined using 1H and 13C NMR, revealing insights into the quaternization of pyrido[2,3‐b]pyrazines (Chupakhin, Charushin, Chernyshev, & Esipov, 1985).
Kinetics in Synthesis of Pyrido[2,3-b]pyrazine Derivatives
- Regioselective Synthesis : A kinetic study on the anelation of heterocycles, focusing on pyrido[2,3-b]pyrazine derivatives, showed the regioselective synthesis process, offering insights into the synthesis of these derivatives (Abasolo, Bianchi, Atlasovich, Gaozza, & Fernández, 1990).
Corrosion Inhibition
- Inhibition of Steel Corrosion : Quantum chemical calculations and molecular dynamics simulations were used to investigate the adsorption properties of pyrazine compounds, including 2-methylpyrazine, for steel corrosion inhibition (Obot & Gasem, 2014).
Photocatalytic Activity
- Silver(I) Polymeric Complexes : The creation of a coordination polymer involving 2,3-bis(6'-methyl-2,2'-bipyridin-6-yl)pyrazine ligand and its photocatalytic activity under UV-Vis and sunlight irradiation was studied (Marcinkowski, Wałęsa-Chorab, Patroniak, Kubicki, Kądziołka, & Michalkiewicz, 2014).
Synthesis of Pyrido[3,4‐b]pyrazine Derivatives
- Condensation with β‐Keto Sulfoxides : The synthesis of 2-arylpyrido[3,4-b]pyrazine derivatives through condensation was investigated, providing a method for creating these compounds (Kano & Yuasa, 1983).
TNF-α Inhibitors
- Novel Derivatives as TNF-α Inhibitors : The synthesis and biological evaluation of novel pyrido[2,3-b]pyrazine derivatives as potent TNF-α inhibitors were studied, demonstrating significant inhibitory activity (Khalifa, El Mataar, & El Taemer, 2014).
Anticancer Agents
- Chiral Isomers : The preparation and potency differences of R and S isomers of ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazine-7- carbamate were explored, showing antitumor activity in various biological tests (Temple & Rener, 1989).
Organic Optoelectronic Materials
- Synthesis and Properties of Derivatives : The synthesis of dipyrrolopyrazine derivatives and their potential for use in optoelectronic applications was reported, including a comprehensive study of their optical, thermal properties, and molecular packing (Meti, Lee, Yang, & Gong, 2017).
Corrosion Inhibitory Action
- Density Functional Theory Study : A theoretical study explored the corrosion inhibitory action of pyrazine derivatives on steel surfaces, using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulation (Kr, Hens, Roychowdhury, Kr, Banerjee, & Marg, 2014).
Electrochemical Properties
- Electrochemistry of Ruthenium(II)-Bipyridine : The electrochemical and spectroelectrochemical properties of ruthenium(II)-bipyridine building blocks with pyrazine bridging ligands were investigated, offering insights into their redox properties (Marcaccio, Paolucci, Paradisi, Carano, Roffia, Fontanesi, Yellowlees, Serroni, Campagna, & Balzani, 2002).
properties
IUPAC Name |
2-methylpyrido[2,3-b]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-6-5-10-8-7(11-6)3-2-4-9-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYWACMELIMCPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=N1)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566174 | |
Record name | 2-Methylpyrido[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpyrido[2,3-b]pyrazine | |
CAS RN |
155629-97-3 | |
Record name | 2-Methylpyrido[2,3-b]pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155629-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylpyrido[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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